N,N-dimethylimidazo[1,2-a]pyridin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
N,N-dimethylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C9H11N3/c1-11(2)9-7-10-8-5-3-4-6-12(8)9/h3-7H,1-2H3 |
InChI Key |
ICLNJUIMEDULSG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN=C2N1C=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N,n Dimethylimidazo 1,2 a Pyridin 3 Amine and Its Structural Analogs
Strategic Approaches to Imidazo[1,2-a]pyridine (B132010) Core Construction
The construction of the imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry, has been the subject of extensive research. researchgate.netnih.gov A variety of synthetic strategies have been developed to access this important heterocyclic system, ranging from classical condensation reactions to modern catalytic methods. These approaches are crucial for the synthesis of a wide array of biologically active compounds. nih.govrsc.org
Multicomponent Reactions (MCRs) in Imidazo[1,2-a]pyridine Synthesis
Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like imidazo[1,2-a]pyridines from simple starting materials in a single step. rsc.org These reactions offer significant advantages, including high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds. nih.gov
First reported in 1998, the Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component reaction that has become a cornerstone for the synthesis of 3-aminoimidazo[1,2-a]pyridines. nih.govnih.gov This reaction typically involves the condensation of an aminopyridine, an aldehyde, and an isocyanide. nih.govorganic-chemistry.org The GBB reaction is highly valued for its ability to rapidly generate libraries of imidazo[1,2-a]pyridine derivatives. nih.govrug.nl
The versatility of the GBB reaction has been expanded through various adaptations. For instance, the use of microwave irradiation can significantly reduce reaction times. mdpi.com Furthermore, employing a 2-aminopyridine-5-boronic acid pinacol (B44631) ester as a building block allows for subsequent Suzuki coupling reactions, further diversifying the accessible chemical space. The reaction's tolerance to a boronate functional group under Lewis acid catalyzed cyclization conditions highlights its robustness.
A notable variation involves the use of trimethylsilylcyanide (TMSCN) as a surrogate for the highly reactive and volatile isocyanide component. nih.govresearchgate.net This adaptation, often catalyzed by scandium triflate under microwave irradiation, provides a direct route to 3-aminoimidazo[1,2-a]pyridines without the need for a subsequent deprotection step that is often required when using other isocyanides. nih.govresearchgate.net This method is applicable to a wide range of aromatic, heteroaromatic, and aliphatic aldehydes. researchgate.net
The development of industrial-scale processes based on the GBB reaction underscores its practical importance. organic-chemistry.org Optimization of reaction conditions, including the use of Lewis acids and dehydrating agents, has led to high-yield, scalable syntheses of 3-aminoimidazo[1,2-a]pyrazines, a related class of compounds, demonstrating the broad applicability of the GBB reaction. organic-chemistry.org
The synthesis of the imidazo[1,2-a]pyridine core frequently relies on the condensation of 2-aminopyridines with a variety of electrophilic partners. A classic and widely utilized method is the reaction with α-haloketones. nih.govbio-conferences.org This approach, first described by Tschitschibabin, involves the initial alkylation of the endocyclic nitrogen of the 2-aminopyridine (B139424) followed by intramolecular condensation. bio-conferences.orgacs.org While effective, this method is somewhat limited by the availability and lachrymatory nature of some α-haloketones. nih.gov
To overcome these limitations, several alternative strategies have been developed. One-pot procedures that generate the α-haloketone in situ have gained traction. For example, the reaction of acetophenones with a tribromide source like [Bmim]Br3 in the presence of 2-aminopyridine provides a direct route to 2-phenylimidazo[1,2-a]pyridines under solvent-free conditions. nih.gov Another approach involves the use of α-tosyloxyketones, which can be generated in situ from ketones, as electrophiles.
Modern advancements have also focused on developing more environmentally friendly and catalyst-free conditions. For instance, the condensation of 2-aminopyridines with α-bromo/chloroketones can be achieved efficiently at moderate temperatures without the need for a catalyst or solvent. bio-conferences.org Furthermore, the use of aqueous media and surfactants has been shown to be effective for the synthesis of 2-arylimidazo[1,2-a]pyridines from aryl methyl ketones and 2-aminopyridines in the presence of iodine. researchgate.net
The scope of electrophiles extends beyond α-halocarbonyl compounds. Nitroolefins have been utilized in cascade reactions with 2-aminopyridines, catalyzed by Lewis acids such as iron(III) chloride, to produce 3-unsubstituted imidazo[1,2-a]pyridines. bio-conferences.org This reaction proceeds through a tandem Michael addition and intramolecular cyclization. bio-conferences.org Similarly, ynals can participate in three-component reactions with 2-aminopyridines and alcohols or thiols in a metal-free manner to yield a variety of substituted imidazo[1,2-a]pyridines. acs.org
| Starting Materials | Reagents/Catalyst | Product | Key Features |
| 2-Aminopyridine, Aldehyde, Isocyanide | Lewis Acid (e.g., Sc(OTf)3) | 3-Aminoimidazo[1,2-a]pyridines | Multicomponent, high efficiency |
| 2-Aminopyridine, α-Haloketone | Base (e.g., Na2CO3) | 2-Substituted imidazo[1,2-a]pyridines | Classic, widely used method |
| 2-Aminopyridine, Ketone, Iodine | Iodine | 2-Aryl-3-iodoimidazo[1,2-a]pyridines | In situ generation of α-iodoketone |
| 2-Aminopyridine, Nitroolefin | Lewis Acid (e.g., FeCl3) | 3-Unsubstituted imidazo[1,2-a]pyridines | Cascade reaction |
| 2-Aminopyridine, Ynal, Alcohol/Thiol | Acid catalyst | 3-Alkoxy/Thio-imidazo[1,2-a]pyridines | Metal-free, three-component reaction |
Cyclization and Intramolecular Functionalization Strategies for Imidazo[1,2-a]pyridine Ring Formation
The formation of the imidazo[1,2-a]pyridine ring system can be effectively achieved through various cyclization and intramolecular functionalization strategies. These methods often involve the construction of a precursor that subsequently undergoes a ring-closing reaction to form the desired bicyclic heterocycle.
One prominent strategy involves the intramolecular C-H activation of appropriately substituted precursors. For instance, imidazo[1,2-a]pyridine adducts, which can be rapidly assembled using multicomponent reactions like the Ugi/azide MCR, can undergo a palladium-catalyzed, silver-mediated intramolecular cyclization. rsc.org This C-H activation approach allows for the creation of new chemical entities that can be screened for biological activity. rsc.org
Another approach relies on the cyclodehydration of α-aminopyridinyl amides. nih.gov This method provides a facile and mild route to 3-aminoimidazo[1,2-a]pyridines. The process typically involves the activation of an N-Boc-protected 2-aminopyridine-containing amide with triflic anhydride, followed by a deprotection-aromatization sequence promoted by a base like potassium carbonate. nih.gov This strategy tolerates a wide range of functional groups and is scalable. nih.gov
Furthermore, cyclocondensation reactions of ketenaminals with various electrophiles, such as methyl propiolate or dimethyl acetylenedicarboxylate, can lead to the formation of fused imidazo[1,2-a]pyridines. clockss.org The reaction mechanism is believed to involve a Michael addition followed by an intramolecular cyclization and elimination of a small molecule like methanol. clockss.org
These cyclization strategies offer powerful alternatives to the more traditional condensation methods and provide access to a diverse range of substituted imidazo[1,2-a]pyridines. The ability to perform these reactions in a tandem or one-pot fashion further enhances their synthetic utility.
Catalytic and Metal-Free Synthetic Protocols for Imidazo[1,2-a]pyridines
The development of both catalytic and metal-free synthetic protocols has significantly advanced the synthesis of imidazo[1,2-a]pyridines, offering more sustainable and efficient routes to this important heterocyclic core. researchgate.net
Transition metal catalysis plays a pivotal role in the synthesis of imidazo[1,2-a]pyridines, enabling a wide range of transformations with high efficiency and selectivity. researchgate.net
Copper-catalyzed reactions are particularly prevalent. Copper(I) iodide (CuI) has been used to catalyze the aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. organic-chemistry.org This method is compatible with a broad range of functional groups and can also be applied to the formation of alkenyl-substituted imidazoheterocycles. organic-chemistry.org Copper(II) triflate (Cu(OTf)2) is another effective catalyst for the coupling of α-diazoketones with 2-aminopyridines to produce 2-substituted imidazo[1,2-a]pyridines in excellent yields. researchgate.net Furthermore, copper-catalyzed one-pot procedures have been developed for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org
Palladium-catalyzed methods are also widely employed. For example, microwave-assisted, ligand-free palladium(II) acetate-catalyzed three-component reactions of 2-aminopyridines, aldehydes, and terminal alkynes have been developed for the efficient synthesis of 2,3-diarylimidazo[1,2-a]pyridines. organic-chemistry.org Palladium catalysis is also crucial in intramolecular C-H activation/cyclization strategies for the formation of the imidazo[1,2-a]pyridine ring. rsc.org
Other transition metals have also found application. For instance, gold catalysts , such as PicAuCl2, have been used in the redox synthesis of imidazo[1,2-a]pyridines from pyridine (B92270) N-oxides and alkynes. nih.gov This mild and atom-economical strategy is particularly useful for the installation of stereogenic centers. nih.gov Additionally, heterogeneous catalysts like zirconyl nitrate (B79036) dihydrate (ZrO(NO3)2.2H2O) have been shown to be effective in the synthesis of imidazo[1,2-a]pyridines.
| Catalyst | Reactants | Product | Key Features |
| Copper(I) iodide (CuI) | 2-Aminopyridines, Acetophenones | Imidazo[1,2-a]pyridines | Aerobic oxidation, broad functional group tolerance. organic-chemistry.org |
| Copper(II) triflate (Cu(OTf)2) | α-Diazoketones, 2-Aminopyridines | 2-Substituted imidazo[1,2-a]pyridines | High yields and selectivity. researchgate.net |
| Palladium(II) acetate (B1210297) (Pd(OAc)2) | 2-Aminopyridines, Aldehydes, Terminal Alkynes | 2,3-Diarylimidazo[1,2-a]pyridines | Microwave-assisted, ligand-free, three-component reaction. organic-chemistry.org |
| PicAuCl2 (Gold catalyst) | Pyridine N-Oxides, Alkynes | Imidazo[1,2-a]pyridines | Mild, atom-economical, redox synthesis. nih.gov |
| Zirconyl nitrate dihydrate (ZrO(NO3)2.2H2O) | 2-Aminopyridines, Carbonyl compounds | Imidazo[1,2-a]pyridines | Heterogeneous catalysis. |
Organic Acid-Catalyzed and Catalyst-Free Approaches
The synthesis of the imidazo[1,2-a]pyridine core has seen a shift towards more environmentally benign methods, with organic acid-catalyzed and catalyst-free reactions gaining prominence. These approaches often provide high yields and reduce the reliance on expensive or toxic metal catalysts.
Acetic acid has been effectively used as a catalyst in one-pot, three-component reactions to form highly decorated imidazo[1,2-a]pyridines. acs.orgnih.gov This method facilitates the formation of C–N, C–O, and C–S bonds. acs.orgnih.gov Similarly, pivalic acid (PivOH) has been shown to improve the efficiency of preparing amino-modified imidazo[1,2-a]pyridine derivatives. acs.orgnih.gov
Catalyst-free methods represent a significant step forward in green chemistry. The condensation of 2-aminopyridine with α-halogenocarbonyl compounds, a classic route to imidazo[1,2-a]pyridines, can be achieved without a catalyst by using high-boiling solvents like DMF at room temperature with a base such as potassium carbonate. acs.org Another eco-friendly, catalyst-free approach involves the condensation of 2-aminopyridine with halogenoesters, which can be achieved by simply refluxing the reactants in ethanol (B145695). acs.orgnih.gov Furthermore, a simple and efficient catalyst-free cascade process using 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene has been developed to synthesize 3-arylimidazo[1,2-a]pyridines. organic-chemistry.org
Microwave-assisted organic synthesis has also emerged as a powerful tool. For instance, the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) between aminopyridines, aldehydes, and isocyanides can be efficiently catalyzed by phosphotungstic acid (HPW) in ethanol under microwave irradiation, yielding imidazo[1,2-a]pyridines in high yields within a short reaction time. beilstein-journals.org
Regioselective and Chemoselective Synthetic Transformations in Imidazo[1,2-a]pyridine Assembly
Regioselectivity and chemoselectivity are critical in the synthesis of complex molecules like imidazo[1,2-a]pyridines, ensuring that functional groups are introduced at the desired positions.
A notable example of regioselective synthesis is the catalyst-free reaction of 2-aminopyridine with phosphorylated alkynes, which yields novel 2-phosphonylated imidazo[1,2-a]pyridines. acs.orgnih.gov The proposed mechanism involves the initial attack of the pyridine nitrogen atom on the triple bond, followed by ring closure. acs.orgnih.gov Additionally, a highly regioselective photocatalyzed C-H nitrosylation of imidazo[1,2-a]pyridine scaffolds provides 3-nitrosoimidazo[1,2-a]pyridines in excellent yields under mild, additive-free conditions. organic-chemistry.org
Chemoselectivity is also a key consideration. The development of synthetic routes that tolerate a wide range of functional groups is highly desirable. For instance, a copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters allows for an environmentally friendly synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org
Targeted Synthesis of N,N-dimethylimidazo[1,2-a]pyridin-3-amine and Other Dimethylated Derivatives
The synthesis of specifically substituted imidazo[1,2-a]pyridines, such as those with dimethylamino groups, requires tailored synthetic strategies.
Introduction of the N,N-Dimethylamino Moiety
The introduction of an N,N-dimethylamino group at the 3-position of the imidazo[1,2-a]pyridine ring is a key step in the synthesis of the target compound. One approach involves the functionalization of a pre-formed imidazo[1,2-a]pyridine core. For example, N,N-dimethylformamide (DMF) can be used as a formylating agent to introduce a formyl group at the 3-position, which can then be converted to the dimethylamino group through reductive amination. google.com Another method involves a cyclodehydration reaction of N-Boc-protected 2-aminopyridine-containing amides, mediated by triflic anhydride, to rapidly synthesize 3-aminoimidazo[1,2-a]pyridines. organic-chemistry.org This amino group can then be dimethylated.
A direct method for the synthesis of this compound involves a two-step process starting from 2-aminopyridines and suitable electrophiles under controlled, often metal-free, conditions. evitachem.com
Synthesis of Specific Imidazo[1,2-a]pyridine Isomers (e.g., 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides)
The synthesis of specific isomers, such as 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, has been extensively studied. A common multi-step synthetic route begins with the reaction of a substituted 2-amino-γ-picoline with ethyl 2-chloroacetoacetate to form an ethyl imidazo[1,2-a]pyridine-3-carboxylate. scirp.orgscirp.org This ester is then hydrolyzed to the corresponding carboxylic acid. scirp.orgscirp.org Finally, coupling the carboxylic acid with various amines using coupling agents like EDCI and HOBt yields the desired 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides. scirp.orgscirp.orgacs.org
This methodology has been successfully applied to produce a series of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives. scirp.orgscirp.orgmdpi.com
Principles of Sustainable Synthesis in Imidazo[1,2-a]pyridine Chemistry
The principles of green chemistry are increasingly being integrated into the synthesis of imidazo[1,2-a]pyridines to minimize environmental impact. Key strategies include the use of greener solvents, catalyst-free reactions, and energy-efficient methods.
The use of water as a solvent is a significant advancement in sustainable synthesis. An efficient and environmentally friendly method for synthesizing imidazo[1,2-a]pyridine derivatives utilizes a Cu(II)–ascorbate-catalyzed A3-coupling reaction in aqueous micellar media. acs.org Another novel and green route to imidazo[1,2-a]pyridines that is extremely fast and occurs in water at ambient, metal-free conditions has been reported. rsc.org This method demonstrates a significant improvement in space-time-yield compared to existing synthetic processes. rsc.org
Computational Chemistry and Theoretical Investigations of N,n Dimethylimidazo 1,2 a Pyridin 3 Amine Systems
Simulation of Spectroscopic Data from First Principles
Theoretical Prediction of Vibrational Frequencies and NMR Shielding Tensors
Theoretical predictions of vibrational frequencies and Nuclear Magnetic Resonance (NMR) shielding tensors are fundamental in characterizing the structure and bonding of molecules like N,N-dimethylimidazo[1,2-a]pyridin-3-amine. These computational methods allow for the assignment of experimental spectra and can predict spectroscopic properties before a molecule is synthesized.
Vibrational Frequencies: Density Functional Theory (DFT) is a popular and effective method for computing the vibrational spectra of molecules. researchgate.net For the parent imidazo[1,2-a]pyridine (B132010), DFT calculations using functionals such as B3LYP and BLYP with a 6-31G(d) basis set have been shown to provide optimized geometric parameters (bond lengths and angles) that are in good agreement with experimental X-ray diffraction data. researchgate.net The calculated vibrational frequencies, after scaling to account for anharmonicity and basis set limitations, correspond well with experimental Fourier-transform infrared (FT-IR) and Raman spectra. researchgate.netmdpi.com Total Energy Distribution (TED) analysis is often employed to provide a detailed assignment of the vibrational modes, describing the contribution of individual internal coordinates (stretching, bending, torsion) to each normal mode. researchgate.net For this compound, a similar computational approach would be expected to yield reliable predictions of its vibrational spectrum, aiding in its spectroscopic identification.
Below is a representative table illustrating the kind of data obtained from DFT calculations for the parent imidazo[1,2-a]pyridine, which serves as a model for what would be expected for its N,N-dimethylamino derivative.
| Experimental Frequency (IR) | Calculated Frequency (Scaled) | Assignment (Based on TED) |
|---|---|---|
| 3110 | 3108 | C-H stretching |
| 1635 | 1633 | C=N stretching |
| 1510 | 1508 | Ring stretching |
| 1345 | 1342 | In-plane C-H bending |
| 745 | 748 | Out-of-plane C-H bending |
NMR Shielding Tensors: The chemical shift observed in NMR spectroscopy is determined by the magnetic shielding tensor of a nucleus, which describes the modification of the external magnetic field by the surrounding electron density. nih.gov Quantum mechanical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within DFT, are highly effective for predicting NMR chemical shielding tensors. q-chem.comvu.nl The shielding tensor (σ) is a 3x3 matrix whose components are calculated as the second derivative of the energy with respect to the external magnetic field and the nuclear magnetic moment. nih.gov
The isotropic shielding value (σ_iso), which corresponds to the shielding measured in solution-state NMR, is the average of the diagonal elements of the tensor. nih.gov To obtain the chemical shift (δ), the calculated isotropic shielding value of a reference compound, typically tetramethylsilane (TMS), is subtracted from the calculated value for the nucleus of interest. joaquinbarroso.com These calculations are crucial for assigning complex NMR spectra and for verifying molecular structures. For this compound, theoretical prediction of ¹H and ¹³C chemical shifts would involve optimizing the geometry and then performing GIAO-DFT calculations to obtain the shielding tensors for each unique nucleus.
Computational Modeling of Absorption Spectra
The electronic absorption spectra of molecules, measured by UV-Visible spectroscopy, can be effectively modeled using time-dependent density functional theory (TD-DFT). researchgate.nettandfonline.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed experimentally.
For imidazo[1,2-a]pyridine-based dyes, TD-DFT calculations have been used to investigate their photophysical properties. researchgate.nettandfonline.com These studies compute the vertical transition energies, oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions by analyzing the molecular orbitals involved (e.g., π-π* or n-π* transitions). nih.gov The choice of functional and basis set is critical for achieving good agreement with experimental spectra. tandfonline.com
For this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λ_max) and the molar absorptivity. The introduction of the electron-donating N,N-dimethylamino group at the 3-position is expected to significantly influence the electronic structure and thus the absorption spectrum compared to the unsubstituted parent compound. Computational modeling can quantify this effect and help in the design of new imidazo[1,2-a]pyridine derivatives with tailored optical properties.
| Compound | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition Character |
|---|---|---|---|
| Imidazo[1,2-a]pyridine | 320 | 0.15 | π-π* (HOMO to LUMO) |
| 2-Phenylimidazo[1,2-a]pyridine | 345 | 0.30 | π-π* |
| 3-Nitroimidazo[1,2-a]pyridine | 380 | 0.25 | Intramolecular Charge Transfer (ICT) |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a complete potential energy surface for a reaction can be mapped out. researchgate.net This allows for the determination of activation barriers and reaction thermodynamics, providing a deeper understanding of reaction feasibility and selectivity.
The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various routes, such as the condensation of 2-aminopyridines with α-haloketones or multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction. acs.orgnih.gov Computational studies on these reaction types can:
Validate Proposed Mechanisms: By comparing the calculated activation energies for different possible pathways, the most likely mechanism can be identified. For example, in the GBB reaction, DFT calculations can clarify the sequence of imine formation, nucleophilic attack by the isocyanide, and subsequent cyclization. nih.gov
Explain Regioselectivity: When multiple products can be formed, computational modeling can explain why one is favored over others by showing it is formed via a lower energy transition state.
Predict the Effect of Substituents: Theoretical calculations can model how different electron-donating or electron-withdrawing groups on the reactants affect the reaction rate and outcome by altering the energies of intermediates and transition states.
For the synthesis of this compound, computational modeling could be used to optimize reaction conditions by identifying the pathway with the lowest energy barrier, thus guiding synthetic efforts.
Quantitative Structure-Property Relationship (QSPR) and Structure-Reactivity Relationship (SRR) Modeling for Imidazo[1,2-a]pyridines
Quantitative Structure-Property Relationship (QSPR) and its counterpart for biological activity, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques that aim to correlate the chemical structure of compounds with their physical properties or biological activities. researchgate.netnih.gov These models are widely used in drug discovery and materials science to predict the properties of new compounds and to guide the design of molecules with desired characteristics. eco-vector.comnih.gov
For the imidazo[1,2-a]pyridine scaffold, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govscienceopen.com These studies have been used to understand the structural requirements for various biological activities, including antitubercular and anticancer effects. researchgate.netwaocp.org
The general workflow for a QSAR/QSPR study on imidazo[1,2-a]pyridines involves:
Data Set Assembly: A series of imidazo[1,2-a]pyridine derivatives with measured experimental data (e.g., IC₅₀ values) is collected. researchgate.net
Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.
Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated. In CoMFA and CoMSIA, these are steric and electrostatic field values calculated around the molecules.
Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the observed activity or property.
Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation sets. nih.gov
The resulting 3D-QSAR models generate contour maps that visualize the regions in space where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity. nih.gov This information provides medicinal chemists with a clear picture for designing new, more potent derivatives, such as substituted this compound analogues. eco-vector.comresearchgate.net
Chemical Transformations and Functionalization Strategies of N,n Dimethylimidazo 1,2 a Pyridin 3 Amine Analogues
Regioselective Functionalization of the Imidazo[1,2-a]pyridine (B132010) Core
The imidazo[1,2-a]pyridine system's unique electronic properties allow for selective functionalization at specific carbon atoms. The C3 position is particularly nucleophilic, making it a primary target for introducing a wide array of functional groups.
C3-Alkylation via Aza-Friedel–Crafts Reactions
A powerful method for creating carbon-carbon bonds at the C3 position of imidazo[1,2-a]pyridines is the aza-Friedel–Crafts reaction. mdpi.comresearchgate.net A recently developed, efficient protocol utilizes a three-component reaction between an imidazo[1,2-a]pyridine, an aldehyde, and an amine, catalyzed by a Lewis acid such as Yttrium(III) triflate (Y(OTf)₃). mdpi.comresearchgate.netdntb.gov.ua This method is notable for its operational simplicity, proceeding under a normal air atmosphere without the need for inert gases or anhydrous conditions. mdpi.comresearchgate.netdntb.gov.ua
The reaction demonstrates high atomic economy and accommodates a broad range of substrates, including imidazo[1,2-a]pyridines with both electron-donating and halogen substituents, as well as various aromatic aldehydes, to produce C3-alkylated derivatives in moderate to good yields. mdpi.comresearchgate.net This strategy is scalable and offers excellent functional group tolerance, making it a valuable tool for the rapid synthesis of diverse libraries of potentially bioactive molecules. mdpi.comdntb.gov.uautexas.edu
| Imidazo[1,2-a]pyridine Substrate | Aldehyde | Amine | Product Yield |
|---|---|---|---|
| 2-phenylimidazo[1,2-a]pyridine | 4-chlorobenzaldehyde | Morpholine | 94% |
| 2-(4-methylphenyl)imidazo[1,2-a]pyridine | 4-chlorobenzaldehyde | Morpholine | 92% |
| 2-(4-fluorophenyl)imidazo[1,2-a]pyridine | 4-chlorobenzaldehyde | Morpholine | 85% |
| 2-(4-bromophenyl)imidazo[1,2-a]pyridine | Benzaldehyde | Morpholine | 88% |
| imidazo[1,2-a]pyridine | 4-nitrobenzaldehyde | Morpholine | 80% |
Carbon-Hydrogen (C-H) Functionalization Reactions
Direct C-H functionalization is an increasingly important strategy in organic synthesis due to its atom and step economy. nih.gov For imidazo[1,2-a]pyridines, this approach allows for the introduction of functional groups without the need for pre-functionalized starting materials. documentsdelivered.comrsc.org While the C3 position is a common site for these reactions, methods for C5 functionalization have also been developed, often using a directing group to achieve regioselectivity. nih.govdocumentsdelivered.com
Various C-H functionalization reactions have been reported, including:
Arylation : Rhodium(III) catalysis can achieve regioselective C-5 arylation using an N-methoxyamide directing group. documentsdelivered.com
Alkylation : Visible light-induced methods using eosin (B541160) Y as a photocatalyst can facilitate C5-alkylation with alkyl N-hydroxyphthalimides at room temperature. nih.gov
Aminoalkylation : An aerobic, visible-light-promoted oxidative cross-dehydrogenative coupling between imidazo[1,2-a]pyridines and N-phenyltetrahydroisoquinoline can be achieved using rose bengal as a photocatalyst. nih.gov
Formylation : Using tetramethylethylenediamine (TMEDA) as a formyl source, a visible light-induced, rose bengal-catalyzed C3-formylation has been developed. nih.gov
These methods, particularly those using photochemistry, represent greener and more sustainable alternatives to traditional synthesis, which can require harsh oxidants or expensive metal catalysts. nih.govresearchgate.net
Cyanation Reactions at the C3 Position
The introduction of a cyano group at the C3 position of the imidazo[1,2-a]pyridine core is a valuable transformation, as the nitrile can be converted into other functional groups. rsc.org Electrochemical methods provide a modern approach to this reaction. An oxidative regioselective C-H cyanation has been developed using trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. researchgate.net This reaction is conducted in an undivided cell with a graphite (B72142) anode and platinum cathode, using a KH₂PO₄/K₂HPO₄ buffer, which is crucial for the transformation. researchgate.net This electrochemical protocol avoids the use of toxic cyanating agents and provides C3-cyanated products in moderate to excellent yields with a broad range of substrates. researchgate.net
Alternatively, a copper-mediated oxidative C-H cyanation has been reported. rsc.org This method uses a combination of ammonium (B1175870) iodide and dimethylformamide (DMF) as a non-toxic source for the cyano group. Mechanistic studies suggest a two-step process involving an initial iodination at the C3 position, followed by cyanation. rsc.org This protocol is scalable and shows high functional group tolerance. rsc.org
Derivatization at the Exocyclic Amine Moiety
Functionalization of analogues of N,N-dimethylimidazo[1,2-a]pyridin-3-amine can also be achieved by modifying a substituent at the C3 position. While the tertiary amine of the title compound is limited in its direct derivatization, analogues bearing primary or secondary amines, or other functional groups like carboxylic acids, open up a wide range of synthetic possibilities.
Amide Bond Formation and Related Functional Group Interconversions
Amide bond formation is a cornerstone of medicinal chemistry. nih.govmasterorganicchemistry.com For imidazo[1,2-a]pyridine analogues bearing a primary or secondary amine at the C3 position, standard peptide coupling methods can be employed. These reactions typically involve coupling the amine with a carboxylic acid using a dehydrating agent or by first converting the carboxylic acid to a more reactive species like an acid chloride. masterorganicchemistry.comlibretexts.org
In a related synthetic strategy, imidazo[1,2-a]pyridine-3-carboxylic acids can be readily converted into a variety of amide analogues. nih.gov This is typically achieved through classical EDC-mediated coupling reactions, where 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is used to activate the carboxylic acid, which then reacts with a primary or secondary amine to form the desired C3-carboxamide. nih.gov This approach has been instrumental in synthesizing libraries of imidazo[1,2-a]pyridine-3-carboxamides for biological screening. nih.gov
| Imidazo[1,2-a]pyridine-3-carboxylic acid | Amine Coupling Partner | Resulting Amide Product |
|---|---|---|
| 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | 4-(trifluoromethoxy)aniline | N-(4-(trifluoromethoxy)phenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide |
| 7-methylimidazo[1,2-a]pyridine-3-carboxylic acid | Adamantan-1-amine | N-(adamantan-1-yl)-7-methylimidazo[1,2-a]pyridine-3-carboxamide |
| 7-methylimidazo[1,2-a]pyridine-3-carboxylic acid | Cyclohexylamine | N-cyclohexyl-7-methylimidazo[1,2-a]pyridine-3-carboxamide |
| 7-chloroimidazo[1,2-a]pyridine-3-carboxylic acid | 4-chloroaniline | 7-chloro-N-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxamide |
Synthesis of Hydrazide and Hydrazone Derivatives
Hydrazide and hydrazone derivatives of imidazo[1,2-a]pyridines are another class of compounds with significant biological interest. nih.govtsijournals.com The synthesis of these derivatives typically starts from an ester-functionalized imidazo[1,2-a]pyridine, such as ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. nih.govresearchgate.net
The synthetic pathway involves two main steps:
Hydrazinolysis : The C3-ester is heated with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂) in a solvent like ethanol (B145695). nih.govresearchgate.net This reaction substitutes the alkoxy group of the ester with a hydrazinyl group (-NHNH₂) to form the corresponding carboxylic acid hydrazide. nih.govresearchgate.net
Condensation : The resulting C3-hydrazide is then condensed with an appropriate aldehyde or ketone, often in the presence of an acid catalyst. researchgate.net This reaction forms a hydrazone, which contains the R₂C=N-NH-C(=O)- linkage. nih.govtsijournals.comresearchgate.net
This sequence allows for the introduction of a wide variety of substituents onto the imidazo[1,2-a]pyridine core by varying the aldehyde or ketone used in the final condensation step, leading to large libraries of hydrazone derivatives. tsijournals.com
| Compound Name |
|---|
| This compound |
| Yttrium(III) triflate (Y(OTf)₃) |
| 2-phenylimidazo[1,2-a]pyridine |
| 4-chlorobenzaldehyde |
| Morpholine |
| 2-(4-methylphenyl)imidazo[1,2-a]pyridine |
| 2-(4-fluorophenyl)imidazo[1,2-a]pyridine |
| 2-(4-bromophenyl)imidazo[1,2-a]pyridine |
| Benzaldehyde |
| 4-nitrobenzaldehyde |
| N-methoxyamide |
| eosin Y |
| alkyl N-hydroxyphthalimides |
| rose bengal |
| N-phenyltetrahydroisoquinoline |
| tetramethylethylenediamine (TMEDA) |
| trimethylsilyl cyanide (TMSCN) |
| ammonium iodide |
| dimethylformamide (DMF) |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
| 4-(trifluoromethoxy)aniline |
| N-(4-(trifluoromethoxy)phenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide |
| 7-methylimidazo[1,2-a]pyridine-3-carboxylic acid |
| Adamantan-1-amine |
| N-(adamantan-1-yl)-7-methylimidazo[1,2-a]pyridine-3-carboxamide |
| Cyclohexylamine |
| N-cyclohexyl-7-methylimidazo[1,2-a]pyridine-3-carboxamide |
| 7-chloroimidazo[1,2-a]pyridine-3-carboxylic acid |
| 4-chloroaniline |
| 7-chloro-N-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxamide |
| ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
| hydrazine hydrate |
Cross-Coupling Reactions for Peripheral Substituent Introduction (e.g., Suzuki coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of the imidazo[1,2-a]pyridine ring system. acs.org Among these, the Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or triflate, is a highly effective method for introducing aryl and heteroaryl substituents. researchgate.netmedjchem.com
The regioselectivity of these coupling reactions on the imidazo[1,2-a]pyridine core is a critical aspect. Functionalization can occur at various positions, including C2, C3, C5, C6, C7, and C8. rsc.org While the C3 position is often readily functionalized through electrophilic attack, cross-coupling reactions provide a versatile avenue to modify other sites. researchgate.net
Recent research has demonstrated the successful application of Suzuki-Miyaura coupling for the arylation of imidazo[1,2-a]pyridines. For instance, a study showcased the use of a phosphine-free palladium catalyst, (SIPr)Pd(allyl)Cl, for the microwave-assisted C-H arylation and Suzuki-Miyaura coupling of imidazo[1,2-a]pyridine derivatives. medjchem.com This method allowed for the synthesis of 3,6-disubstituted imidazo[1,2-a]pyridines in good to excellent yields within a short reaction time of one hour. medjchem.com
The choice of ligand in the palladium catalytic system can significantly influence the outcome and selectivity of the coupling reaction. N-heterocyclic carbene (NHC) ligands have proven to be particularly effective. nih.govulakbim.gov.tr For example, PEPPSI-type palladium complexes bearing bulky NHC ligands have shown high activity and stability in the Suzuki-Miyaura cross-coupling of various aryl chlorides with arylboronic acids under mild conditions. kaist.ac.kr
The table below summarizes representative examples of Suzuki-Miyaura cross-coupling reactions on the imidazo[1,2-a]pyridine scaffold.
| Entry | Imidazo[1,2-a]pyridine Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Imidazo[1,2-a]pyridine | Aryl boronic acid | (SIPr)Pd(allyl)Cl | Microwave, 1h | 3-Aryl-imidazo[1,2-a]pyridine | Good to Excellent | medjchem.com |
| 2 | 6-Halo-imidazo[1,2-a]pyridine | Aryl boronic acid | (SIPr)Pd(allyl)Cl | Microwave, 1h | 6-Aryl-imidazo[1,2-a]pyridine | Good to Excellent | medjchem.com |
| 3 | Aryl Bromide | Phenyl boronic acid | [PdBr2(NHC)(pyridine)] | - | Biaryl | Good | ulakbim.gov.tr |
Mechanistic Studies of Derivatization Reactions
Understanding the reaction mechanisms involved in the derivatization of imidazo[1,2-a]pyridines is essential for optimizing reaction conditions and designing novel synthetic strategies. Several studies have delved into the mechanistic pathways of functionalization, particularly at the C3 position.
One proposed mechanism for the C3-functionalization of imidazo[1,2-a]pyridines involves a catalyst-free, three-component reaction. nih.gov This reaction between an imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid is thought to proceed through the following key steps:
Nucleophilic Attack : The reaction begins with the nucleophilic attack of the imidazo[1,2-a]pyridine on glyoxylic acid, forming a stable intermediate. nih.gov
Complexation : Under basic conditions and high temperature, the boronic acid complexes with this intermediate. nih.gov
Aryl/Alkyl Migration : The resulting adduct undergoes a rearrangement where the aryl or alkyl group from the boronic acid migrates to the benzylic position of the imidazo[1,2-a]pyridine. nih.gov
Decarboxylation : The final step is the decarboxylation of the intermediate to yield the C3-arylomethylated imidazo[1,2-a]pyridine product. nih.gov
Another mechanistic pathway has been proposed for a three-component reaction involving pyridin-2-amines, ynals, and alcohols or thiols, catalyzed by acetic acid. rsc.org The proposed mechanism unfolds as follows:
Condensation : The reaction initiates with an acid-catalyzed condensation between the ynal and the 2-aminopyridine (B139424). rsc.org
Michael Addition : The resulting intermediate undergoes a Michael-type addition with the alcohol or thiol. rsc.org
Cyclization and Proton Transfer : A subsequent sequential proton transfer leads to the formation of the final functionalized imidazo[1,2-a]pyridine product. rsc.org
Radical reactions also offer a powerful avenue for the direct functionalization of imidazo[1,2-a]pyridines. rsc.org For instance, visible-light-induced reactions can generate radicals that react with the imidazo[1,2-a]pyridine core. nih.gov A plausible mechanism for the trifluoromethylation of imidazo[1,2-a]pyridines involves the generation of a CF3 radical through a photoredox cycle. This radical then adds to the imidazo[1,2-a]pyridine to form a radical intermediate, which is subsequently oxidized to the final product. nih.gov
These mechanistic insights are crucial for the rational design of synthetic routes to novel this compound analogues and other derivatives with tailored properties for various applications.
Coordination Chemistry and Supramolecular Interactions of Imidazo 1,2 a Pyridin 3 Amines
Ligand Design and Metal Complexation Studies
The presence of multiple nitrogen atoms within the N,N-dimethylimidazo[1,2-a]pyridin-3-amine structure makes it an intriguing ligand for metal coordination. The design of ligands based on this scaffold allows for the systematic study of how different nitrogen atoms contribute to metal binding and the resulting properties of the metal complexes.
Coordination Modes and Binding Affinities of Imidazo[1,2-a]pyridine (B132010) Nitrogen Atoms
The imidazo[1,2-a]pyridine ring system contains two key nitrogen atoms available for coordination: N1 in the imidazole (B134444) ring and N4 in the pyridine (B92270) ring. The electronic properties and steric environment of the substituents on the ring can influence which nitrogen atom preferentially binds to a metal center. The N,N-dimethylamino group at the 3-position is expected to electronically influence the adjacent N1 and N4 atoms, thereby modulating their binding affinities.
While specific studies on the coordination modes of this compound are not extensively detailed in the provided search results, general principles of coordination chemistry of related nitrogen-containing heterocyclic ligands can be applied. For instance, research on iron(III) complexes with tridentate pyridyl and benzimidazolyl ligands demonstrates that the coordination environment is sensitive to stereochemical and donor atom variations. rsc.org This suggests that the precise geometry and electronic nature of this compound will dictate its coordination behavior.
Transition Metal Complexes Involving Imidazo[1,2-a]pyridin-3-amines
Imidazo[1,2-a]pyridines have been successfully employed as ligands in the formation of transition metal complexes. For example, copper-catalyzed reactions are frequently used for the synthesis of imidazo[1,2-a]pyridine derivatives, hinting at the interaction between copper ions and the imidazo[1,2-a]pyridine core during the catalytic cycle. organic-chemistry.orgacs.org These synthetic methodologies often involve the in-situ formation of a metal-ligand complex that facilitates the desired chemical transformation.
Hydrogen Bonding and Other Non-Covalent Interactions in Imidazopyridine Systems
Non-covalent interactions, particularly hydrogen bonding, are crucial in determining the solid-state structures and properties of imidazo[1,2-a]pyridine derivatives. The presence of hydrogen bond donors and acceptors within the molecular framework allows for the formation of intricate and stable supramolecular assemblies.
In the case of this compound, while the dimethylamino group lacks a hydrogen bond donor, the nitrogen atom can act as a hydrogen bond acceptor. Furthermore, C-H···N and C-H···π interactions involving the aromatic rings can play a significant role in the crystal packing. Studies on other imidazo[1,2-a]pyridine derivatives have highlighted the importance of C-H···O and C-H···F hydrogen bonds in building three-dimensional networks. iucr.org Hirshfeld surface analysis is a powerful tool to visualize and quantify these intermolecular contacts. iucr.org
The imidazole moiety itself can participate in strong hydrogen bonding, as seen in biological systems like the histidine side chains in proteins. acs.org In these systems, imidazole-imidazole hydrogen bonds are observed. While this compound does not possess an N-H group on the imidazole ring for such interactions, the potential for the ring nitrogen to accept hydrogen bonds remains.
Supramolecular Architectures and Self-Assembly Processes Involving Imidazo[1,2-a]pyridines
The combination of coordination chemistry and non-covalent interactions allows for the construction of complex supramolecular architectures from imidazo[1,2-a]pyridine building blocks. The self-assembly of these molecules is driven by the directional nature of metal-ligand bonds and hydrogen bonds, leading to the formation of well-defined one-, two-, or three-dimensional structures.
For instance, the use of 3-aminopyridine (B143674) as a co-ligand in metal complexes has been shown to result in polymeric chains where the ligand bridges metal centers. elsevierpure.com The resulting structures are further stabilized by π-π stacking interactions between the pyridine rings and hydrogen bonds involving the amino groups. elsevierpure.com It is conceivable that this compound could participate in similar self-assembly processes. The bulky dimethylamino group might influence the steric hindrance around the coordination sites, potentially leading to different supramolecular motifs compared to less substituted aminopyridines.
The study of supramolecular interactions in related systems, such as 2-aminothiazolium 3,5-dinitrobenzoate (B1224709) monohydrate, reveals the formation of complex hydrogen-bonded networks involving heterodimeric synthons and larger ring motifs. nih.gov These examples underscore the rich variety of supramolecular structures that can be achieved through the careful design of molecules with multiple hydrogen bonding sites.
Advanced Applications in Chemical Sciences and Material Research
Imidazo[1,2-a]pyridines as Catalytic Components and Intermediates in Complex Organic Syntheses
The imidazo[1,2-a]pyridine (B132010) scaffold is a fundamental building block in organic synthesis, largely due to the diverse catalytic methods developed for its construction and functionalization. rsc.orgrsc.org These synthetic strategies not only provide access to a wide array of derivatives but also highlight the role of these compounds as crucial intermediates for more complex molecular architectures. evitachem.combio-conferences.org
Various catalytic systems are employed for the synthesis of the imidazo[1,2-a]pyridine core, often starting from 2-aminopyridines. These methods include copper-catalyzed, iodine-catalyzed, and metal-free reactions, which offer different advantages in terms of efficiency, substrate scope, and reaction conditions. organic-chemistry.orgmdpi.com For example, copper-catalyzed aerobic oxidative coupling reactions have proven effective for creating these structures. organic-chemistry.org Similarly, multicomponent reactions, where several starting materials are combined in a single step, provide a highly efficient route to complex imidazo[1,2-a]pyridine derivatives. researchgate.net
Once synthesized, compounds like N,N-dimethylimidazo[1,2-a]pyridin-3-amine serve as versatile intermediates. The amine group at the 3-position, for instance, can undergo nucleophilic substitution, allowing for the introduction of various functional groups and the extension of the molecular framework. evitachem.com The reactivity of the scaffold allows for functionalization at different positions, although the C3-position is often the most reactive towards electrophilic attack. researchgate.netrsc.org The ability to selectively modify the core structure is crucial for its use as a building block in the synthesis of complex target molecules for various research applications. evitachem.com
Table 1: Selected Catalytic Methods for Synthesis of Imidazo[1,2-a]pyridines
| Catalytic System | Reactants | Reaction Type | Reference |
|---|---|---|---|
| Copper(I) Iodide (CuI) | 2-Aminopyridines, Acetophenones | Aerobic Oxidative Synthesis | organic-chemistry.org |
| Iodine (I2) / K2S2O8 | Aryl Ketones, 2-Amino-N-heterocycles, DMSO | Three-Component Reaction | organic-chemistry.org |
| Scandium(III) triflate (Sc(OTf)3) | 2-Aminopyridine (B139424), Aldehyde, Isocyanide | Groebke–Blackburn–Bienaymé | nih.gov |
| Metal-Free (Acetic Acid) | 2-Aminopyridines, Ynals, Alcohols/Thiols | Three-Component Condensation | acs.org |
| Palladium-catalyzed | 2-Amino-iodopyridine, Amine, CO | Aminocarbonylation | mdpi.com |
Integration of Imidazo[1,2-a]pyridines into Functional Materials
The unique chemical and photophysical properties of the imidazo[1,2-a]pyridine scaffold make it a valuable component in the development of functional materials. researchgate.netrsc.org This class of compounds is noted for its significant optoelectronic characteristics, which include strong fluorescence, high quantum yields, and considerable stability, making them suitable for applications in materials science. researchgate.net
One of the key areas where these compounds have found utility is in the creation of dyes. The versatility of the imidazo[1,2-a]pyridine structure allows for a wide range of functionalizations, which in turn enables the tuning of their color and photophysical properties. This makes them effective as dispersed dyes, which are important in the textile industry for their brightness and durability. bio-conferences.org
Beyond dyes, the inherent fluorescence of many imidazo[1,2-a]pyridine derivatives makes them attractive candidates for bioimaging probes and chemosensors. researchgate.net The ability to modify the scaffold allows for the design of molecules that can selectively bind to specific analytes or function in particular biological environments, with their fluorescence serving as a detectable signal. The development of such materials is an active area of research, leveraging the stable and highly emissive nature of the imidazo[1,2-a]pyridine core.
Table 2: Applications of Imidazo[1,2-a]pyridine-Based Functional Materials
| Material Type | Key Properties | Application Area | Reference |
|---|---|---|---|
| Dispersed Dyes | Tunable color, brightness, durability | Textile Manufacturing | bio-conferences.org |
| Fluorescent Probes | High quantum yields, large Stokes shifts | Bioimaging | researchgate.net |
| Chemosensors | Good stability, selective binding | Analyte Detection | researchgate.net |
Rational Design of Imidazo[1,2-a]pyridine Frameworks as Scaffolds for Chemical Research
The imidazo[1,2-a]pyridine framework is widely regarded as a "privileged scaffold" in chemical research. researchgate.netnih.gov This term refers to a molecular structure that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new chemical entities. The rational design of libraries based on this scaffold is a key strategy in modern chemical research. nih.gov
The process of rational design involves the systematic structural modification of the core imidazo[1,2-a]pyridine skeleton to generate a diverse collection of related compounds. nih.gov Strategies such as "scaffold hopping," where the core structure is altered while maintaining key binding features, and computational docking studies are used to guide the design of new derivatives. nih.gov For example, docking studies can predict how a designed molecule might interact with a target protein, allowing chemists to prioritize which compounds to synthesize. nih.govresearchgate.net
Through these design principles, large and diverse chemical libraries of imidazo[1,2-a]pyridine derivatives can be constructed. These libraries are then used in screening programs to identify compounds with interesting properties or activities. nih.gov The versatility of the scaffold, including the potential for substitution at multiple positions, allows for the creation of a wide range of molecular shapes and functionalities, enhancing the probability of discovering novel compounds for various research purposes. researchgate.netmdpi.com Compounds such as this compound represent a single entry within these vast libraries, which are designed to explore chemical space broadly. evitachem.com
Future Perspectives and Emerging Research Avenues for N,n Dimethylimidazo 1,2 a Pyridin 3 Amine Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability
The traditional synthesis of imidazo[1,2-a]pyridines, often involving the condensation of 2-aminopyridines with α-haloketones, is giving way to more sophisticated and environmentally benign strategies. acs.orgrsc.orgacs.org Future research on the synthesis of N,N-dimethylimidazo[1,2-a]pyridin-3-amine will likely focus on adopting these greener approaches to improve efficiency, reduce waste, and enhance safety.
Emerging trends involve the use of novel catalytic systems and reaction media. For instance, copper-catalyzed A3-coupling reactions in aqueous micellar media have shown high efficiency for the synthesis of the imidazo[1,2-a]pyridine (B132010) core. acs.org Similarly, metal-free approaches are gaining significant traction. rsc.org Methods utilizing molecular iodine as a catalyst in water or ultrasound-assisted reactions with KI/tert-butyl hydroperoxide offer mild and sustainable alternatives. acs.orgorganic-chemistry.org The development of one-pot multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, provides a rapid and efficient pathway to 3-aminoimidazo[1,2-a]pyridine derivatives, a strategy that could be optimized for the N,N-dimethyl analogue. nih.govwestminster.ac.uknih.gov
Future synthetic goals will prioritize:
Catalyst-Free Conditions: Expanding on methods that avoid metal catalysts to reduce cost and toxicity. nih.gov
Aqueous Synthesis: Utilizing water as a solvent to align with green chemistry principles. rsc.orgorganic-chemistry.org
Flow Chemistry: Implementing continuous flow reactors for improved scalability, safety, and control over reaction parameters.
Photochemical and Electrochemical Methods: Harnessing light or electricity to drive reactions, offering high selectivity and minimizing the need for chemical reagents. bohrium.com
| Synthetic Strategy | Catalyst/Reagent | Solvent | Key Advantages |
| A³-Coupling | Cu(II)–ascorbate | Water (micellar) | Environmentally sustainable, good yields. acs.org |
| NaOH-promoted Cycloisomerisation | NaOH | Water | Metal-free, extremely fast, high space-time-yield. rsc.org |
| Ultrasound-Assisted C-H Functionalization | KI/tert-butyl hydroperoxide | Water | Metal-free, mild conditions, base-free. organic-chemistry.org |
| Molecular Iodine Catalysis | I₂ | Water | Environmentally benign, suitable for multicomponent reactions. acs.org |
| Groebke-Blackburn-Bienaymé Reaction | Lewis or Brønsted acids | Various | High efficiency for 3-amino derivatives, structural diversity. nih.gov |
Advanced Computational Approaches for Predictive Design and Reaction Optimization
Computational chemistry is an indispensable tool for accelerating drug discovery and materials science. For this compound, advanced computational methods offer a pathway to predict its chemical behavior, design novel derivatives with tailored properties, and optimize synthetic reactions.
Density Functional Theory (DFT) studies can be employed to investigate the electronic structure, reactivity parameters, and spectroscopic properties of the molecule. acs.orgnih.gov This allows for the prediction of the most reactive sites, such as the nucleophilic C-3 position, guiding strategies for chemical modification. nih.gov Frontier Molecular Orbital (FMO) analysis can predict how the molecule will interact with other reagents, while Molecular Electrostatic Potential (MEP) maps can visualize charge distribution to understand intermolecular interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models represent another powerful approach. By developing 3D-QSAR models for a series of this compound analogues, researchers can correlate structural features with specific biological activities or material properties. researchgate.net This predictive capability allows for the rational design of new compounds with enhanced efficacy, bypassing some of the trial-and-error inherent in traditional synthesis. Molecular dynamics simulations can further probe the conformational flexibility and binding interactions of these molecules with biological targets or within a material matrix. researchgate.net
| Computational Method | Application for this compound | Research Goal |
| Density Functional Theory (DFT) | Calculation of electronic structure, HOMO-LUMO gap, and reactivity indices. acs.orgnih.gov | Predict reaction outcomes and guide synthetic strategy. |
| Molecular Docking | Simulation of binding to target proteins (e.g., kinases, receptors). researchgate.net | Identify potential biological targets and design new inhibitors. |
| 3D-QSAR | Correlate 3D structural features with activity. researchgate.net | Design derivatives with improved properties and predict their activity. |
| Molecular Dynamics (MD) Simulations | Study conformational changes and stability of molecule-target complexes. researchgate.net | Understand binding mechanisms and residence times. |
Expanding the Scope of Chemical Reactivity and Diversification Strategies
The this compound scaffold serves as a versatile starting point for generating libraries of novel compounds. Future research will heavily focus on expanding its known chemical reactivity, particularly through direct C-H functionalization, which offers an atom-economical way to introduce complexity. nih.gov
The C-3 position of the imidazo[1,2-a]pyridine core is known to be highly nucleophilic and susceptible to electrophilic attack. nih.gov However, the 3-amino group itself can act as a directing group, enabling transition metal-catalyzed C-H arylation at the C-2 position. acs.org This dual reactivity opens up numerous avenues for diversification.
Key diversification strategies for the future include:
Late-Stage Functionalization: Developing reactions that can modify the core structure in the final steps of a synthetic sequence, allowing for the rapid creation of diverse analogues from a common intermediate.
Radical Reactions: Utilizing radical intermediates to access unique chemical transformations and functionalization patterns not achievable through traditional ionic pathways. rsc.org
Multi-component Reactions (MCRs): Designing novel MCRs that incorporate this compound as a building block to quickly generate complex molecules in a single step. nih.gov
Photoredox Catalysis: Using visible light to enable challenging C-H functionalizations, such as aminomethylation and fluoroalkylation, under mild conditions. mdpi.com
| Reaction Type | Position(s) Functionalized | Reagents/Catalysts | Potential Outcome |
| C-H Arylation | C-2 | Pd or Ru catalysts | Synthesis of poly-substituted scaffolds. acs.org |
| Aza-Friedel–Crafts Reaction | C-3 | Y(OTf)₃ | Introduction of alkylamine substituents. mdpi.com |
| Visible Light-Induced Aminomethylation | C-3 | CsPbBr₃ photocatalyst | C-C bond formation with N-aryl glycines. mdpi.com |
| Decarboxylative Coupling | C-3 | Catalyst-free | Arylomethylation using glyoxylic and boronic acids. nih.gov |
Innovative Applications in Catalysis and Advanced Materials Science
While the imidazo[1,2-a]pyridine scaffold is well-established in medicinal chemistry, its potential in other domains remains an exciting frontier. nih.govnih.gov The unique electronic properties and structural rigidity of this compound make it a candidate for innovative applications in catalysis and materials science.
In catalysis , the pyridine (B92270) and imidazole (B134444) nitrogen atoms can act as ligands to coordinate with metal centers. This suggests that this compound and its derivatives could be developed as novel ligands for transition metal catalysts, potentially influencing the selectivity and efficiency of reactions like cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or asymmetric synthesis. nih.gov
In materials science , the fused aromatic system of the imidazo[1,2-a]pyridine core imparts properties relevant for the development of organic functional materials. mdpi.com Research could explore the synthesis of polymers or oligomers incorporating the this compound unit for applications in:
Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of some imidazo[1,2-a]pyridine derivatives suggests their potential as emitters or host materials in OLED devices.
Sensors: Functionalization of the scaffold could lead to chemosensors that exhibit a change in optical or electronic properties upon binding to specific analytes.
Organic Semiconductors: The planar, electron-rich structure could be exploited in the design of materials for organic field-effect transistors (OFETs).
The exploration of these non-biological applications represents a significant growth area, promising to unlock new value from this versatile heterocyclic compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N,N-dimethylimidazo[1,2-a]pyridin-3-amine derivatives, and how are reaction conditions optimized?
- Methodology : The compound is commonly synthesized via multicomponent reactions (MCRs) or Mannich-type reactions. For example, a three-component reaction of 2-aminopyridine, aldehydes, and isocyanides catalyzed by montmorillonite under microwave irradiation yields derivatives in 74% efficiency . Optimization involves adjusting catalysts (e.g., β-cyclodextrin–SO₃H for recyclability), reaction time (e.g., 3–4 hours at 50–55°C), and purification steps (e.g., silica filtration, solvent removal) to achieve >90% purity .
Q. Which spectroscopic techniques are critical for characterizing structural integrity?
- Methodology :
- 1H/13C NMR : Confirms substituent positions (e.g., methyl groups at δ 2.25–2.40 ppm, aromatic protons at δ 7.04–8.10 ppm) .
- HRMS : Validates molecular weight (e.g., m/z 280.4 [M+H]+) .
- IR : Identifies functional groups (e.g., C-N stretches at 1389 cm⁻¹) .
Q. What are the primary biological targets explored for this scaffold?
- Methodology : In vitro assays evaluate COX-2 inhibition (IC₅₀ = 0.07–0.39 µM), with selectivity indices up to 508.6 via fluorometric enzyme inhibition kits . Anti-inflammatory activity is assessed in cancer cell lines (e.g., MCF-7, SKOV-3) using ELISA for cytokine profiling .
Advanced Research Questions
Q. How do substituent modifications at C-3 and C-8 positions affect COX-2 selectivity?
- Methodology :
- C-3 : Replacing the Mannich base with phenylamino groups improves COX-2 selectivity (e.g., morpholine substituents yield IC₅₀ = 0.07 µM) .
- C-8 : Methyl or halogen substituents reduce steric hindrance in COX-2’s hydrophobic pocket, enhancing binding (e.g., 5n: IC₅₀ = 0.07 µM) .
- Data Analysis : Molecular docking (e.g., PDB 6S2K) and comparative IC₅₀ tables differentiate substituent effects .
Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy?
- Methodology :
- Pharmacokinetic Studies : Measure bioavailability using LC-MS/MS to identify metabolic instability (e.g., hepatic glucuronidation) .
- Prodrug Design : Introduce sulfonamide or ester groups to enhance solubility and tissue penetration .
- In Vivo Models : Murine carrageenan-induced edema assays validate anti-inflammatory activity .
Q. How can synthetic challenges (e.g., low yields, byproducts) be mitigated?
- Methodology :
- Catalyst Screening : β-cyclodextrin–SO₃H increases yield to 78% via recyclable catalysis .
- Solvent Optimization : Acetic acid minimizes side reactions during Mannich base formation .
- Automated Platforms : Continuous flow reactors reduce reaction times and improve scalability .
Q. What computational tools predict SAR for novel derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
